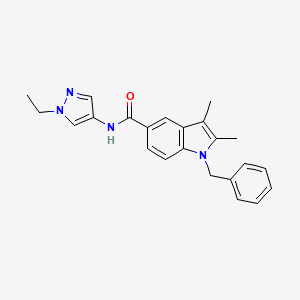![molecular formula C15H16ClN5O2 B4370819 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B4370819.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a furan derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide is not fully understood, but it is thought to involve the modulation of several different signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. In addition to its neuroprotective and anti-cancer effects, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that the compound may be useful in the treatment of a variety of conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide in lab experiments is that it has been well-characterized in the literature, with many studies investigating its properties and potential applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the compound's anti-cancer properties may lead to the development of new cancer therapies. Finally, there is potential for the compound to be used in the development of new anti-inflammatory and antioxidant agents.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have neuroprotective effects in vitro. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several different cancer cell lines.
Eigenschaften
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-12-9-19-21(10-12)11-13-3-4-14(23-13)15(22)17-5-1-7-20-8-2-6-18-20/h2-4,6,8-10H,1,5,7,11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJSNLXRHYESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370737.png)
![3-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370739.png)
![1-butyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370742.png)
![ethyl [3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4370770.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide](/img/structure/B4370790.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}azepane](/img/structure/B4370792.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4370794.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4370795.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide](/img/structure/B4370796.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B4370803.png)
![N-(3,5-dichlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4370827.png)
![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4370840.png)
![4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4370842.png)
